2-amino-3-(2,4-difluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,4-difluorophenyl)propan-1-ol typically involves the reaction of 2,4-difluorobenzaldehyde with nitromethane to form 2,4-difluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2,4-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
2-amino-3-(2,4-difluorophenyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-amino-3-(2,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride: Similar structure but different substitution pattern on the phenyl ring.
3-amino-2-(2,4-difluorophenyl)propan-1-ol hydrochloride: Another isomer with a different arrangement of functional groups.
Uniqueness
2-amino-3-(2,4-difluorophenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
887588-45-6 |
---|---|
Molecular Formula |
C9H11F2NO |
Molecular Weight |
187.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.